

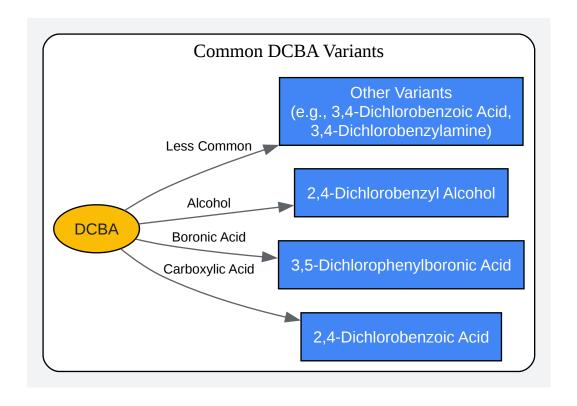
## what is the chemical structure of DCBA

Author: BenchChem Technical Support Team. Date: December 2025



# **Deciphering the Ambiguity of "DCBA"**

The abbreviation "**DCBA**" is not a unique identifier and has been used to refer to multiple chemical entities. This lack of specificity necessitates careful clarification when encountering this term in scientific literature and databases. The following diagram illustrates the different molecules that can be represented by this acronym, highlighting the importance of using unambiguous identifiers such as the CAS number or full IUPAC name in scientific communication.





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Caption: Logical diagram illustrating the ambiguity of the acronym **DCBA**.

## 2,4-Dichlorobenzoic Acid

2,4-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid. It serves as a key intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals.[1] It is also known to be a bacterial metabolite.

## **Chemical Structure and Properties**

The chemical structure of 2,4-Dichlorobenzoic acid features a benzene ring substituted with a carboxylic acid group and two chlorine atoms at positions 2 and 4.

Table 1: Physicochemical Properties of 2,4-Dichlorobenzoic Acid

Property	Value	Reference
IUPAC Name	2,4-dichlorobenzoic acid	[3]
CAS Number	50-84-0	[3][4]
Molecular Formula	C7H4Cl2O2	[1][4]
Molecular Weight	191.01 g/mol	[3][4]
Appearance	White to slightly yellowish powder	[2][3]
Melting Point	157-164 °C	[1][5]
Boiling Point	Sublimes	[2]
SMILES	C1=CC(=C(C=C1Cl)Cl)C(=O) O	[3]
InChIKey	ATCRIUVQKHMXSH- UHFFFAOYSA-N	[4][6]

## **Experimental Protocols**

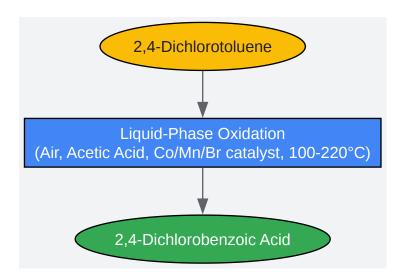


A common method for the preparation of 2,4-Dichlorobenzoic acid is the liquid-phase oxidation of 2,4-dichlorotoluene.[5][7][8]

#### Protocol:

- The oxidation is carried out in a liquid phase using a gas containing molecular oxygen (e.g., air).[7]
- The reaction takes place in a lower fatty acid solvent, such as acetic acid.[7]
- A catalyst system containing Cobalt (Co), Manganese (Mn), and Bromine (Br) is employed.
  [7]
- The reaction temperature is typically maintained between 100-220 °C.[7]
- This method allows for the production of 2,4-Dichlorobenzoic acid in high yield and purity.[7]

The following diagram illustrates the workflow for this synthesis:



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Caption: Workflow for the synthesis of 2,4-Dichlorobenzoic Acid.

# 3,5-Dichlorophenylboronic Acid

3,5-Dichlorophenylboronic acid is an organoboron compound that is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.[9][10]



## **Chemical Structure and Properties**

This molecule consists of a dichlorinated phenyl ring bonded to a boronic acid functional group (-B(OH)<sub>2</sub>).

Table 2: Physicochemical Properties of 3,5-Dichlorophenylboronic Acid

Property	Value	Reference
IUPAC Name	(3,5-dichlorophenyl)boronic acid	[11]
CAS Number	67492-50-6	[11]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BCl <sub>2</sub> O <sub>2</sub>	[11]
Molecular Weight	190.81 g/mol	[11]
Appearance	White to off-white powder or crystals	[10]
SMILES	OB(O)C1=CC(Cl)=CC(Cl)=C1	[11]
InChlKey	DKYRKAIKWFHQHM- UHFFFAOYSA-N	[11]

## **Experimental Protocols**

3,5-Dichlorophenylboronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are important scaffolds in drug discovery.[12][13]

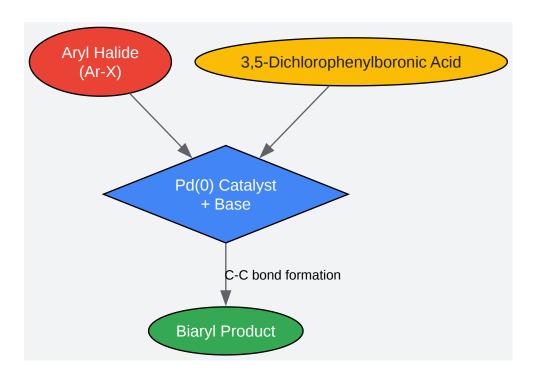
### Protocol Outline:

- An aryl halide (e.g., an aryl bromide or iodide) is reacted with 3,5-Dichlorophenylboronic acid.
- The reaction is catalyzed by a palladium(0) complex.
- A base, such as sodium carbonate or potassium phosphate, is required.



- The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane) and water.
- The mixture is heated to drive the reaction to completion.

The role of 3,5-Dichlorophenylboronic acid in this reaction is depicted below:



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Caption: Role of 3,5-Dichlorophenylboronic acid in Suzuki-Miyaura coupling.

## 2,4-Dichlorobenzyl Alcohol

2,4-Dichlorobenzyl alcohol is a mild antiseptic agent used in products such as throat lozenges for the symptomatic relief of mouth and throat infections.[14][15]

## **Chemical Structure and Properties**

The structure of 2,4-Dichlorobenzyl alcohol comprises a benzyl alcohol core with two chlorine substituents on the benzene ring at the 2 and 4 positions.

Table 3: Physicochemical Properties of 2,4-Dichlorobenzyl Alcohol



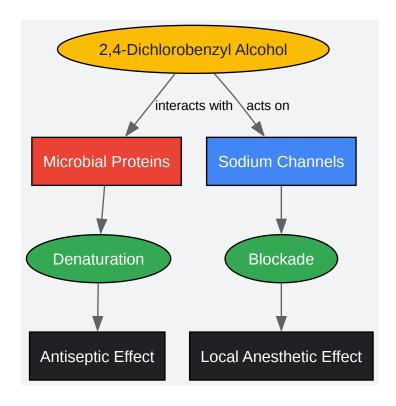
Property	Value	Reference
IUPAC Name	(2,4-dichlorophenyl)methanol	
CAS Number	1777-82-8	[12]
Molecular Formula	C7H6Cl2O	[12]
Molecular Weight	177.03 g/mol	
Appearance	White to light yellow powder or crystal	[12]
SMILES	C1=CC(=C(C=C1Cl)Cl)CO	
InChIKey	ZXIJGNVTRLVCLO- UHFFFAOYSA-N	_

## **Mechanism of Action**

The antiseptic and local anesthetic properties of 2,4-Dichlorobenzyl alcohol are attributed to a dual mechanism of action.[4][14][15] It is thought to cause the denaturation of microbial proteins and also exhibits a blockade of sodium channels.[4][14][16]

The proposed mechanism is outlined in the following diagram:





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Caption: Proposed mechanism of action for 2,4-Dichlorobenzyl Alcohol.

## **Experimental Protocols**

2,4-Dichlorobenzyl alcohol can be synthesized from 2,4-dichlorobenzyl chloride through a two-stage process involving esterification followed by hydrolysis.[1][3][17]

#### Protocol:

- Stage 1 (Esterification): 2,4-dichlorobenzyl chloride is reacted with a water-soluble salt of an organic acid (e.g., sodium acetate) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate). This reaction yields the corresponding 2,4-dichlorobenzyl ester.[1][3]
- Stage 2 (Hydrolysis): The 2,4-dichlorobenzyl ester is then hydrolyzed using a strong base (e.g., sodium hydroxide) to produce 2,4-dichlorobenzyl alcohol.[1][3]
- The product can be purified by extraction and recrystallization to achieve high purity.[17]



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• To cite this document: BenchChem. [what is the chemical structure of DCBA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15430143#what-is-the-chemical-structure-of-dcba]

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